N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
Overview
Description
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromonaphthalene, chlorophenyl, and diiodobenzamide moieties. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps. The process begins with the preparation of 1-bromonaphthalene, which is then reacted with 2-hydroxy-5-chlorophenol under specific conditions to form the intermediate compound. This intermediate is further reacted with 3,5-diiodobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized for large-scale production, and purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield quinones, reduction reactions produce reduced derivatives, and substitution reactions result in various substituted products .
Scientific Research Applications
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-iodobenzohydrazide
- 1-Bromonaphthalen-2-yl acetate
- 1-(4-Bromonaphthalen-1-yl)ethanone
Uniqueness
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide is unique due to its specific combination of bromonaphthalene, chlorophenyl, and diiodobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-13(25)9-18(19)28-23(30)16-10-14(26)11-17(27)22(16)29/h1-11,29H,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEHAAHLZSGILJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClI2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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